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Introduction

2-(4-Cyanophenoxy)-2-methylpropanoic acid is a member of the phenoxyalkanoic acid class
of compounds, a scaffold of significant interest in medicinal chemistry and materials science. Its
structure, featuring a carboxylic acid, a gem-dimethyl group, an ether linkage, and a cyano-
substituted aromatic ring, imparts a unique combination of properties that are critical for its
behavior in biological and chemical systems. This guide provides a comprehensive analysis of
its key physicochemical properties, supported by established experimental protocols and
spectroscopic interpretation. This document is intended for researchers, scientists, and drug
development professionals who require a deep technical understanding of this molecule.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure. The arrangement of atoms
and functional groups dictates its reactivity, polarity, and overall physical behavior.

o Chemical Name: 2-(4-Cyanophenoxy)-2-methylpropanoic acid

e CAS Number: 79925-16-9[1]
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e Molecular Formula: C11H11NOs[1]
e Molecular Weight: 205.21 g/mol [1]

The structure combines a hydrophilic carboxylic acid head with a more lipophilic cyanophenyl
tail, creating a molecule with amphiphilic characteristics.

Caption: Molecular Structure of 2-(4-Cyanophenoxy)-2-methylpropanoic acid.

Core Physicochemical Properties

A quantitative summary of the primary physicochemical properties is essential for predicting the
compound's behavior in various experimental and physiological settings.

Property Value Source
Molecular Formula C11H11NOs3 [1]
Molecular Weight 205.21 g/mol [1]
Monoisotopic Mass 205.0739 Da [2]
Melting Point 118-120 °C [1]
Boiling Point (Predicted) 381.3+17.0°C [1]
Density (Predicted) 1.22 + 0.1 g/cm3 [1]
pKa (Predicted) 3.05+0.10 [1]
XlogP (Predicted) 1.7 [2]

Detailed Physicochemical Characterization
Physical State and Appearance

Based on its melting point of 118-120 °C, 2-(4-Cyanophenoxy)-2-methylpropanoic acid
exists as a solid at standard temperature and pressure. Compounds in this class are typically
white to off-white crystalline solids.

Solubility Profile
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The solubility of this molecule is a tale of two parts: the hydrophilic carboxylic acid group and
the lipophilic cyanophenyl moiety.[3]

e Aqueous Solubility: The carboxylic acid group can engage in hydrogen bonding with water,
granting it a degree of aqueous solubility. However, this is counteracted by the hydrophobic
nature of the aromatic ring and the gem-dimethyl groups.[3] Solubility is expected to be
highly pH-dependent. In basic solutions (pH > pKa), the carboxylate anion (R-COO~) will
form, significantly increasing water solubility due to ion-dipole interactions. In acidic solutions
(pH < pKa), the neutral carboxylic acid form will predominate, leading to lower aqueous
solubility.

o Organic Solubility: The compound is expected to show good solubility in polar organic
solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone, which can
solvate both the polar and non-polar regions of the molecule.

Acidity and pKa

The predicted pKa of 3.05 £ 0.10 indicates that 2-(4-Cyanophenoxy)-2-methylpropanoic acid
is a moderately strong organic acid.[1] This value is lower than that of a simple alkyl carboxylic
acid like isobutyric acid (pKa = 4.86)[4]. The increased acidity is attributable to the electron-
withdrawing nature of the phenoxy group, which stabilizes the carboxylate conjugate base
through induction. At physiological pH (~7.4), the carboxylic acid group will be almost
completely deprotonated, existing as the carboxylate anion. This is a critical consideration for
drug development, as it influences absorption, distribution, metabolism, and excretion (ADME)
properties.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. Below
IS an expert interpretation of the expected spectral data for this molecule, based on its
functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals
corresponding to the different proton environments.
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Proton
Environment

Predicted
Chemical Shift

(6, ppm)

Predicted
Multiplicity

Integration

Rationale

Carboxylic Acid
(-COOH)

10.0-13.0

Singlet (broad)

1H

Deshielded,
acidic proton.
Often broad due
to hydrogen
bonding and

exchange.

Aromatic (Ha)

Doublet

2H

Protons ortho to
the electron-
withdrawing
cyano group are
deshielded.

Aromatic (Hb)

Doublet

2H

Protons meta to
the cyano group
(ortho to the
ether linkage)
are less
deshielded.

gem-Dimethyl (-
C(CHs)2)

~1.5

Singlet

6H

Equivalent
methyl protons
on a quaternary
carbon,
appearing as a
single sharp

peak.

e 13C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.
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Predicted Chemical Shift

Carbon Environment Rationale
(3, ppm)
) ) Typical range for a carboxylic
Carboxylic Acid (-COOH) 170 - 180 ]
acid carbonyl carbon.
Quaternary aromatic carbon
Aromatic (C-O) 160 - 165 attached to the electronegative
oxygen.
) Quaternary aromatic carbon
Aromatic (C-CN) 105 - 110
attached to the cyano group.
o Characteristic chemical shift
Nitrile (-CN) 118 - 122

for a nitrile carbon.

Aromatic (CH)

Aromatic CH carbons will
appear in this region, with

115-135 distinct shifts based on their
position relative to

substituents.

Quaternary (-O-C(CHs)2)

The quaternary carbon of the
75 -85 isobutyrate moiety, shifted
downfield by the ether oxygen.

gem-Dimethyl (-C(CHs)z2)

20- 30 Equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. The spectrum of this

compound would be dominated by characteristic vibrations.
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Characteristic
Functional Group Vibration Type Wavenumber Appearance
(cm™)

Very broad and

strong, often

Carboxylic Acid O-H stretch 2500 - 3300 )
obscuring C-H
stretches.[5]
Medium to strong,
may be seen on the
Alkyl C-H stretch 2850 - 3000

shoulder of the broad
O-H band.

Sharp, medium
Nitrile C=N stretch 2220 - 2260 intensity peak. A key

diagnostic band.

Strong and sharp,
characteristic of a

Carbonyl C=0 stretch 1700 - 1725 ] ]
carboxylic acid
carbonyl.[5]

' Multiple medium to

Aromatic C=C stretch 1450 - 1600

sharp bands.

Strong band
1200 - 1300 (Aryl- _ .
Ether C-O stretch associated with the
Alkyl)
aryl-O-C stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
aiding in structural confirmation.

e Molecular lon (M*e): The molecular ion peak would be observed at an m/z corresponding to
the molecular weight (205.21). High-resolution mass spectrometry (HRMS) would confirm
the elemental composition (C11H11NOs) with high accuracy.

o Key Fragmentation Pathways:
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o Loss of COOH: A fragment corresponding to [M - 45]* from the loss of the carboxyl radical
is expected.

o McLafferty Rearrangement: Not possible due to the lack of a gamma-hydrogen.

o Cleavage of the Ether Bond: Fragmentation on either side of the ether oxygen can lead to
characteristic ions, such as those corresponding to the cyanophenoxy radical or the 2-
methylpropanoic acid cation.

Experimental Protocols for Physicochemical
Analysis

The trustworthiness of physicochemical data relies on robust and validated experimental
methods. The following protocols outline standard procedures for determining key properties.

Protocol: Melting Point Determination (Capillary Method)

Principle: This method determines the temperature range over which a solid substance
transitions to a liquid. A narrow melting range is indicative of high purity.

Methodology:
o Sample Preparation: Ensure the sample is completely dry and finely powdered.

o Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a
height of 2-3 mm by tapping the sealed end on a hard surface.

o Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

e Measurement:

o

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected
melting point (118 °C).

o

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

[¢]

Record the temperature at which the first drop of liquid appears (T1).
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o Record the temperature at which the last solid crystal melts (Tz2).

e Reporting: The melting point is reported as the range T1 - T2.

Preparation

@ry & Powder Sample)

Load Capillary Tube
(2-3 mm height)

Measufement

Glace in Apparatus)

Rapid Heat
(to ~100 °C)

Slow Heat
(1-2 °C/min)

Record T1
(First liquid)

Record T2
(All liquid)

Report Range
T1-T2
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Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility (Shake-Flask Method -
OECD 105)

Principle: This equilibrium method measures the saturation concentration of a substance in
water at a specific temperature. It is the gold standard for determining aqueous solubility.

Methodology:

o System Preparation: Add an excess amount of 2-(4-Cyanophenoxy)-2-methylpropanoic
acid to a known volume of pH-buffered water (e.g., pH 7.4 phosphate buffer) in a flask.

o Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for
a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test
can determine the time to equilibrium.

e Phase Separation: After equilibration, cease agitation and allow the undissolved solid to
settle. If necessary, centrifuge the sample to ensure clear separation of the solid and
aqueous phases.

o Sampling: Carefully extract an aliquot of the clear, saturated aqueous supernatant.

e Quantification: Analyze the concentration of the dissolved compound in the aliquot using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV detection.

o Calculation: The solubility is calculated from the measured concentration, expressed in units
such as mg/L or uM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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